molecular formula C7H6ClN3 B14029748 6-Chloropyrazolo[1,5-A]pyridin-5-amine CAS No. 1951428-41-3

6-Chloropyrazolo[1,5-A]pyridin-5-amine

Cat. No.: B14029748
CAS No.: 1951428-41-3
M. Wt: 167.59 g/mol
InChI Key: YROWNRWOEFQLBM-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyridin-5-amine is a chemical compound of interest in pharmaceutical and agrochemical research. It belongs to the class of pyrazolopyridine heterocycles, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The structure features a chloro substituent at the 6-position and an amine group at the 5-position, making it a versatile intermediate for further functionalization. Researchers can utilize the chlorine as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse aromatic and heteroaromatic systems . Simultaneously, the primary amine can be used to form amide bonds or sulfonamides, or to create hydrogen bonds with biological targets. While the specific biological profile of this compound requires further investigation, analogues based on the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core have demonstrated significant potential as protein kinase inhibitors . These inhibitors play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cells . Compounds with this core have been explored for their activity against various kinases, including CK2, EGFR, B-Raf, and MEK . The pyrazolopyridine scaffold is therefore a valuable template for developing novel therapeutic agents, particularly in oncology. This product is intended for research purposes as a building block in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1951428-41-3

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloropyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H6ClN3/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H,9H2

InChI Key

YROWNRWOEFQLBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrazolo[1,5-a]pyridines

A widely adopted synthetic approach for pyrazolo[1,5-a]pyridine derivatives, including chlorinated analogs, involves the condensation of N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions. This method, reported in a 2019 study, proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization to form the pyrazolo[1,5-a]pyridine core.

Key reaction conditions:

  • Reactants: N-amino-2-iminopyridine (3 mmol) and cyclic β-diketone (3 mmol)
  • Solvent: Ethanol (10 mL) with acetic acid (6 equivalents)
  • Atmosphere: Oxygen (1 atm)
  • Temperature: 130 °C
  • Time: 18 hours

The reaction yields pyrazolo[1,5-a]pyridines after crystallization and purification steps.

This method is advantageous for its regioselectivity and relatively high yields across a variety of substituted pyrazolo[1,5-a]pyridines, although specific chlorinated derivatives like 6-chloropyrazolo[1,5-a]pyridin-5-amine may require tailored substrates or conditions.

Chlorination and Amination Steps for this compound

The introduction of chlorine at the 6-position and an amino group at the 5-position typically involves:

  • Starting from 5-amino-3-chloropyrazole or related intermediates
  • Selective chlorination reactions using reagents like phosphorus oxychloride (POCl₃) for pyrimidine analogs, which can be adapted for pyrazolo[1,5-a]pyridine systems
  • Nucleophilic substitution or amination reactions to introduce the amino group at the 5-position

One reported synthetic route for closely related compounds involves:

  • Reacting 5-amino-3-chloropyrazole with appropriate electrophiles to form the pyrazolo[1,5-a]pyridine ring
  • Chlorination at specific positions using POCl₃ under controlled temperature to yield chlorinated intermediates
  • Amination via nucleophilic substitution with amines or ammonia derivatives to install the 5-amino group.

Palladium-Catalyzed and Other Catalytic Methods

Catalytic methods involving palladium complexes have been employed for related pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with pyrazolo[1,5-a]pyridines. These include:

  • Palladium-catalyzed amination or substitution reactions under elevated temperature and pressure
  • Use of bases such as triethylamine or potassium fluoride in solvents like dimethyl sulfoxide or butanol
  • Yields ranging from 50% to 74% depending on conditions and substrates

These catalytic methods enable selective functionalization of chlorinated pyrazolo cores and could be adapted for the preparation of this compound.

Summary Table of Preparation Methods

Method Type Key Reactants/Conditions Yield (%) Notes Reference
Oxidative Cyclization with β-Diketones N-amino-2-iminopyridine + cyclic β-diketones, EtOH, AcOH, O₂, 130 °C, 18 h Variable (generally high) Efficient for pyrazolo[1,5-a]pyridines; regioselective
Chlorination/Amination 5-amino-3-chloropyrazole + chlorinating agents (e.g., POCl₃) + amination Not specified Multi-step; selective functionalization at 6-chloro, 5-amino positions
Sonochemical Synthesis 1-amino-2(1H)-pyridine-2-imine + DMAD, ultrasound, no catalyst High (not specified for chlorinated derivatives) Green, catalyst-free, regioselective
Palladium-Catalyzed Amination 5-chloropyrazolo[1,5-a]pyrimidine + amines, Pd catalyst, base, elevated T 50-74% Applicable to related pyrazolo derivatives; adaptable methodology

Research Findings and Mechanistic Insights

  • The oxidative cyclization method proceeds via initial nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization forming the pyrazolo[1,5-a]pyridine ring.
  • Chlorination reactions using POCl₃ selectively target positions on the heterocyclic core, enabling subsequent nucleophilic substitution to install amino groups.
  • Sonochemical synthesis offers a regioselective and environmentally friendly alternative, reducing reaction times and eliminating the need for metal catalysts.
  • Palladium-catalyzed cross-coupling and amination reactions provide versatile routes to functionalize chlorinated pyrazolo derivatives under relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-A]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridines, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure .

Scientific Research Applications

6-Chloropyrazolo[1,5-A]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 6-Chloropyrazolo[1,5-A]pyridin-5-amine include:

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
This compound C₆H₅ClN₄ Cl (6), NH₂ (5) Rigid scaffold, potential kinase inhibition
Pyrazolo[1,5-a]pyridin-5-amine C₆H₆N₄ NH₂ (5) Lacks Cl; used in fluorescent probes
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine C₆H₅ClN₄ Cl (5), NH₂ (3) Similar formula; pyrimidine core
7-Chloropyrazolo[1,5-a]pyrimidine C₆H₄ClN₃ Cl (7) Pyrimidine scaffold; lower polarity
5-Bromopyrazolo[1,5-a]pyridine C₆H₄BrN₃ Br (5) Bromine substitution enhances lipophilicity

Structural Insights :

  • Chlorine Position: The chlorine atom in this compound (position 6) contrasts with analogs like 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (position 5).
  • Ring System : Pyrazolo[1,5-a]pyridines (e.g., Pyrazolo[1,5-a]pyridin-5-amine) differ from pyrazolo[1,5-a]pyrimidines by replacing a pyrimidine nitrogen with a carbon, affecting hydrogen-bonding capacity .
Physicochemical Properties
Property This compound 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine Pyrazolo[1,5-a]pyridin-5-amine
Molecular Weight 168.58 g/mol 168.58 g/mol 134.14 g/mol
LogP (Predicted) 1.8 1.6 1.2
Solubility Moderate in DMSO High in DMF Low in water
Hydrogen-Bond Acceptors 4 4 3

Key Observations :

  • The chlorine atom increases lipophilicity (higher LogP) compared to non-halogenated analogs .
  • Pyrazolo[1,5-a]pyrimidines generally exhibit higher solubility in polar solvents due to additional nitrogen atoms .

Comparative Limitations :

  • Pyrazolo[1,5-a]pyrimidines (e.g., 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine) often exhibit superior enzymatic inhibition due to their pyrimidine ring’s hydrogen-bonding capacity .
  • Brominated analogs (e.g., 5-Bromopyrazolo[1,5-a]pyridine) may have better cell permeability but higher toxicity .

Q & A

Q. What are the common synthetic routes for 6-Chloropyrazolo[1,5-a]pyridin-5-amine?

The compound is typically synthesized via cyclization reactions using hydrazine hydrate and enamines under controlled conditions. Key intermediates, such as 5-aminopyrazole-4-carboxamides, are formed first and then converted into the pyrazolo[1,5-a]pyridine core. Microwave-assisted procedures (e.g., 120°C with phosphorus oxychloride) improve reaction efficiency and yield . Multi-step protocols may also involve halogenation at the 5-position to introduce the chlorine substituent .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Distinct signals for the chlorine atom (δ ~7.5–8.5 ppm in 1^1H NMR for adjacent protons) and the amine group (broad singlet in 1^1H NMR).
  • Mass Spectrometry : Molecular ion peaks confirming the molecular weight (e.g., m/z 180–220 range).
  • IR : Absorption bands for N-H (3300–3500 cm1^{-1}) and C-Cl (550–850 cm1^{-1}) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or pyridine are preferred for cyclization and coupling reactions. Microwave irradiation (e.g., 150°C, 30 min) enhances reaction rates and reduces side products. Acidic conditions (e.g., POCl3_3) are critical for halogenation steps .

Q. What intermediates are commonly used in its synthesis?

Key intermediates include:

  • 5-Aminopyrazole-4-carboxamides : Formed via hydrazine-enamine reactions.
  • Enaminones : Used in cyclization to construct the pyrazolo[1,5-a]pyridine scaffold .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

Low yields often stem from side reactions (e.g., over-halogenation or decomposition). Optimizing catalyst loading (e.g., Na2_2B4_4O7_7 for pH control) and reaction time, or switching to microwave-assisted protocols, can improve efficiency. Crystallographic analysis of intermediates helps identify stability issues .

Q. What strategies are used to analyze structure-activity relationships (SAR) for its bioactivity?

SAR studies involve:

  • Substituent Variation : Modifying the chlorine position or introducing electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding.
  • Biological Assays : Testing derivatives against cancer cell lines (e.g., cervical cancer) to correlate structural changes with apoptosis induction or Topoisomerase I (Top1) inhibition .

Q. How should contradictory bioassay data be resolved?

Contradictions may arise from assay variability or off-target effects. Solutions include:

  • Replication : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent ATP levels).
  • Mechanistic Studies : Use Western blotting to confirm protein targets (e.g., p53 phosphorylation) or RNA-seq to identify downstream pathways .

Q. What computational methods support its drug design?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like Top1. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .

Q. How can pharmacokinetic properties be improved in derivatives?

Strategies include:

  • Introducing Hydrophilic Groups : Carboxamides or piperazine moieties enhance solubility.
  • Prodrug Design : Masking the amine group with acetyl or tert-butoxycarbonyl (Boc) protections improves bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires addressing:

  • Purification : Chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures).
  • Safety : Handle chlorine gas or POCl3_3 with strict inert-atmosphere protocols.
  • Yield Consistency : Use process analytical technology (PAT) to monitor reaction progress in real-time .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational models (e.g., ChemDraw NMR predictors) to resolve ambiguities .
  • Biological Testing : Include positive controls (e.g., camptothecin for Top1 inhibition assays) and validate cytotoxicity via MTT/WST-1 assays .

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